molecular formula C9H10O2 B13836474 1-Ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol

1-Ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol

Cat. No.: B13836474
M. Wt: 150.17 g/mol
InChI Key: IIEZOAMUXNLVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol is an organic compound with a unique structure that includes an ethynyl group, a methyl group, and two hydroxyl groups attached to a cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor, such as 2-methylcyclohexa-3,5-diene-1,2-diol, with an ethynylating agent under controlled conditions. The reaction typically requires the presence of a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The ethynyl and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated alcohols or hydrocarbons.

Scientific Research Applications

1-Ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol involves its interaction with molecular targets and pathways. The ethynyl and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes, and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynylcyclohexa-3,5-diene-1,2-diol: Lacks the methyl group, which may affect its reactivity and properties.

    2-Methylcyclohexa-3,5-diene-1,2-diol: Lacks the ethynyl group, resulting in different chemical behavior.

    1,2-Dihydroxy-4-methylcyclohexa-3,5-diene: Similar structure but without the ethynyl group.

Uniqueness

1-Ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

1-ethynyl-2-methylcyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C9H10O2/c1-3-9(11)7-5-4-6-8(9,2)10/h1,4-7,10-11H,2H3

InChI Key

IIEZOAMUXNLVJK-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC=CC1(C#C)O)O

Origin of Product

United States

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